molecular formula C8H19Cl2N3O B1520968 2-amino-1-(4-ethylpiperazin-1-yl)ethan-1-one dihydrochloride CAS No. 1171397-91-3

2-amino-1-(4-ethylpiperazin-1-yl)ethan-1-one dihydrochloride

Cat. No.: B1520968
CAS No.: 1171397-91-3
M. Wt: 244.16 g/mol
InChI Key: CJEQVRDUUREWPP-UHFFFAOYSA-N
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Description

2-amino-1-(4-ethylpiperazin-1-yl)ethan-1-one dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

The synthesis of 2-amino-1-(4-ethylpiperazin-1-yl)ethan-1-one dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The resulting piperazine derivatives can then be further modified to obtain the desired compound.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-amino-1-(4-ethylpiperazin-1-yl)ethan-1-one dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

For example, oxidation of the compound can lead to the formation of corresponding N-oxides, while reduction can yield amine derivatives. Substitution reactions can introduce different functional groups onto the piperazine ring, resulting in a variety of derivatives with potentially unique properties.

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it can be used as a precursor for the development of pharmaceutical agents, particularly those targeting the central nervous system.

In the industry, 2-amino-1-(4-ethylpiperazin-1-yl)ethan-1-one dihydrochloride can be used in the production of polymers and other materials with specific properties. Its versatility makes it a valuable compound for research and development in various scientific disciplines.

Mechanism of Action

The mechanism of action of 2-amino-1-(4-ethylpiperazin-1-yl)ethan-1-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects.

For instance, it may interact with neurotransmitter receptors in the brain, influencing the release and uptake of neurotransmitters like serotonin and dopamine. This interaction can result in changes in mood, cognition, and behavior, making the compound a potential candidate for the development of antidepressant or anxiolytic drugs .

Comparison with Similar Compounds

2-amino-1-(4-ethylpiperazin-1-yl)ethan-1-one dihydrochloride can be compared with other piperazine derivatives such as 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) . While these compounds share a common piperazine core, they differ in their substituents and, consequently, their biological activities.

The unique ethyl and oxoethanamine substituents in this compound confer distinct properties, potentially enhancing its efficacy and selectivity for certain targets. This uniqueness makes it a valuable compound for further research and development.

Similar Compounds

These compounds, while similar in structure, exhibit different pharmacological profiles and applications, highlighting the importance of structural modifications in drug design and development.

Properties

IUPAC Name

2-amino-1-(4-ethylpiperazin-1-yl)ethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O.2ClH/c1-2-10-3-5-11(6-4-10)8(12)7-9;;/h2-7,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEQVRDUUREWPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-amino-1-(4-ethylpiperazin-1-yl)ethan-1-one dihydrochloride

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